

Molecular formula and weight of 1-Phenylpiperidin-4-one

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Compound of Interest

Compound Name: **1-Phenylpiperidin-4-one**

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An In-Depth Technical Guide to 1-Phenylpiperidin-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **1-Phenylpiperidin-4-one**, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular and Physical Properties

1-Phenylpiperidin-4-one is a white solid organic compound.^[1] It is characterized by a phenyl group attached to the nitrogen atom of a piperidine ring, with a ketone functional group at the 4-position.^[2] This structure makes it a valuable precursor in the synthesis of more complex molecules.

The fundamental molecular and physical properties of **1-Phenylpiperidin-4-one** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ NO	[1] [2] [3] [4]
Molecular Weight	175.23 g/mol	[1] [2] [3] [4]
CAS Number	19125-34-9	[1] [2] [3] [4]
Melting Point	36.5-37.2 °C	[1] [2]
Boiling Point	312.9 °C at 760 mmHg	[1] [2]
Density	1.107 g/cm ³	[1] [2]
Flash Point	124.1 °C	[1] [2]
IUPAC Name	1-phenylpiperidin-4-one	[3] [4]

Synthesis of 1-Phenylpiperidin-4-one: An Experimental Protocol

1-Phenylpiperidin-4-one is a crucial synthetic intermediate.[\[2\]](#) A common application is its use as a reagent for preparing N-arylpiperazine derivatives, which are known as dihydropyridine NPY1 receptor antagonists.[\[2\]](#) Various synthetic routes to piperidin-4-ones have been developed, including the Mannich reaction.[\[5\]](#)

The following is a representative protocol for the synthesis of N-phenyl-4-piperidone, based on a patented method. This process involves the formation of a substituted piperidinol followed by demethylation and oxidation.

Objective: To synthesize N-phenyl-4-piperidone.

Materials:

- Aniline
- Ether
- 3-methyl-1,3,5-pentanetriol

- Catalyst (as specified in the patent, e.g., an acid catalyst)
- Aluminum chloride (AlCl_3)
- Ethanethiol
- Chromium trioxide (CrO_3)

Methodology:

Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol[6]

- Dissolve aniline in ether in a suitable reaction vessel.
- Add the specified catalyst to the solution.
- While stirring, add 3-methyl-1,3,5-pentanetriol to the mixture.
- Heat the reaction mixture to reflux and maintain for the required reaction time.
- Upon completion of the reaction (monitored by an appropriate technique like TLC), filter the mixture.
- Purify the filtrate by reduced pressure distillation to obtain N-phenyl-4-methyl-4-piperidinol.

Step 2: Demethylation and Oxidation to N-phenyl-4-piperidone[6]

- Prepare a solution of aluminum chloride (AlCl_3) in ethanethiol.
- Add the N-phenyl-4-methyl-4-piperidinol obtained from Step 1 to this solution.
- Heat the mixture to facilitate the demethylation reaction.
- Following demethylation, carry out an oxidation step using an oxidizing agent such as chromium trioxide (CrO_3) to convert the intermediate alcohol to the target ketone, N-phenyl-4-piperidone.
- The final product is then purified using standard laboratory techniques such as crystallization or chromatography.

Logical Workflow for Synthesis

The synthesis of **1-Phenylpiperidin-4-one** can be visualized as a multi-step process. The following diagram illustrates the logical workflow from starting materials to the final product, as described in the experimental protocol.



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Caption: Workflow for the synthesis of **1-Phenylpiperidin-4-one**.

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